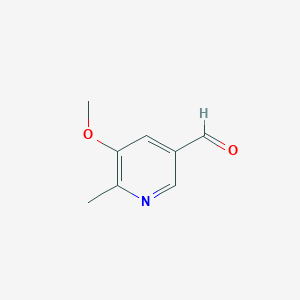

Ácido 4-(1-bromoetílico)benzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those similar to 4-(1-Bromoethyl)benzoic acid, often involves multistep chemical reactions. For instance, a related compound, 4-octanoxy benzoic acid, was synthesized from 1-bromooctane and methyl o-hydroxybenzoate, highlighting a typical approach to synthesizing benzoic acid derivatives through halogenated intermediates and esterification reactions (Wang Wen-bo, 2005). Similarly, the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, though not a benzoic acid derivative, demonstrate the use of brominated precursors in synthetic chemistry (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The structural analysis of benzoic acid derivatives, including bromo-substituted compounds, often involves spectroscopic and computational methods. A study on 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into molecular parameters, vibrational analysis, and chemical reactivity descriptors, using DFT calculations and spectroscopic techniques (S. Yadav et al., 2022). These methodologies are crucial for understanding the geometric and electronic structure of benzoic acid derivatives.

Chemical Reactions and Properties

Research on benzoic acid derivatives encompasses studies on their chemical reactivity, including synthesis pathways and reaction mechanisms. For example, the synthesis of 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid illustrated the generation of carbene upon irradiation, indicating a method for introducing functional groups into benzoic acid frameworks (M. Nassal, 1983).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of chemical compounds. Investigations into the crystal structures of bromo–hydroxy–benzoic acid derivatives have revealed how intermolecular interactions, including hydrogen bonding and halogen bonds, influence the material's properties (P. A. Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, such as acidity, reactivity towards nucleophiles, and electrophiles, play a crucial role in their applications. The reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, including ionization energy and electrophilicity, provide insights into its chemical behavior and potential for further functionalization (S. Yadav et al., 2022).

Aplicaciones Científicas De Investigación

Síntesis de ésteres

Ácido 4-(1-bromoetílico)benzoico: se utiliza como reactivo en la síntesis de ésteres, particularmente 4-(1-bromo-etílico)-benzoato de etilo . Este proceso implica la reacción del ácido con alcoholes en presencia de un agente deshidratante para formar compuestos éster, que son valiosos en diversas aplicaciones de síntesis química.

Intermediarios farmacéuticos

Este compuesto sirve como intermediario en la producción de ingredientes farmacéuticos activos (API) . Su papel en la síntesis de fármacos es crucial, ya que se puede transformar en moléculas estructuralmente complejas que son esenciales para el desarrollo de nuevos medicamentos.

Síntesis química

En la síntesis química, el This compound se emplea para construir moléculas orgánicas complejas . Su grupo bromoetílico es particularmente reactivo, lo que permite transformaciones y reacciones de acoplamiento subsecuentes que son fundamentales en la síntesis orgánica.

Modificación de nanocristales de celulosa

La investigación ha explorado el uso del This compound para la funcionalización de nanocristales de celulosa (CNC) . Esta modificación confiere propiedades catiónicas a los CNC, mejorando su potencial para su uso en aplicaciones de materiales avanzados, como sistemas de administración de fármacos y materiales biocompatibles.

Síntesis de catalizadores y ligandos

El grupo bromoetílico en el This compound puede actuar como precursor para la síntesis de catalizadores y ligandos utilizados en diversas reacciones químicas . Estos catalizadores y ligandos son esenciales para acelerar las reacciones y mejorar la selectividad en los procesos de síntesis.

Química de polímeros

En la química de polímeros, el This compound se puede utilizar para introducir cadenas laterales en los polímeros, alterando así sus propiedades físicas y haciéndolos adecuados para aplicaciones específicas . Esta versatilidad es importante para crear materiales personalizados con las características deseadas.

Ciencia de materiales

La capacidad del compuesto para actuar como bloque de construcción para estructuras más complejas lo hace valioso en la ciencia de materiales. Se puede utilizar para crear materiales novedosos con propiedades únicas para su uso en electrónica, revestimientos y otras aplicaciones de alta tecnología .

Bioconjugación

This compound: se puede utilizar en técnicas de bioconjugación para unir biomoléculas a diversas superficies o entre sí . Esta aplicación es significativa en el campo de la biotecnología, donde se puede utilizar para el desarrollo de biosensores, herramientas de diagnóstico y sistemas de administración de fármacos dirigidos.

Safety and Hazards

4-(1-Bromoethyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

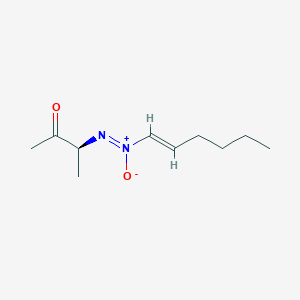

4-(1-Bromoethyl)benzoic acid is a unique chemical compound with the molecular formula C9H9BrO2 . . It’s often used as a reagent in chemical synthesis .

Mode of Action

It’s known to be used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester , suggesting it may undergo reactions with other compounds to form new substances.

Biochemical Pathways

As an intermediate for active pharmaceutical ingredients , it may participate in various biochemical reactions, but the exact pathways and their downstream effects are currently unknown.

Result of Action

Propiedades

IUPAC Name |

4-(1-bromoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICCYULHZWEWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408757 | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113023-73-7 | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-(1-Bromoethyl)benzoic acid particularly interesting for ATRP?

A1: This compound presents a unique structure that makes it highly valuable for ATRP:

- Carboxylic Acid Functionality: The presence of the carboxylic acid group allows for the direct synthesis of polystyrene with terminal carboxylic acid groups. [] This is highly desirable for further modification of the polymer, as the carboxylic acid can be easily transformed into other functional groups.

- Controlled Polymerization: The bromine atom at the ethyl group acts as the initiation site for ATRP. [] This controlled radical polymerization technique enables the synthesis of polymers with well-defined molecular weights and low polydispersities. [, ]

Q2: Are there any alternative applications of 4-(1-Bromoethyl)benzoic acid in polymer synthesis?

A2: Beyond ATRP, this compound has shown interesting behavior in thermal reactions:

- Graft Copolymer Synthesis: When alkali salts of 4-(1-Bromoethyl)benzoic acid are heated, they unexpectedly produce a graft copolymer consisting of poly(4-vinylbenzoate) grafted onto an oligo(oxycarbonyl-1,4-phenylenethylidene) backbone. [] This points to a complex reaction mechanism involving both vinyl polymerization and oligocondensation.

Q3: What are the limitations of using 4-(1-Bromoethyl)benzoic acid in polymer synthesis?

A3: While a valuable tool, there are some potential drawbacks:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)

![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)